2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Description
The compound 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a fused heterocyclic molecule featuring a chromeno-pyrimidinone core. Its structure comprises:
- A chromene ring fused to a pyrimidinone moiety.
- Substituents: A 2-hydroxy-3-methoxyphenyl group at position 2 and a methyl group at position 7.
This compound is synthesized via multi-step reactions involving cyclocondensation of aldehydes, amines, and thioglycolic acid under microwave irradiation or conventional heating . Its structural complexity and substituent arrangement make it a candidate for pharmacological studies, particularly in anticancer and enzyme inhibition applications.
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISIPBCDMPFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Thermal Synthesis Approaches
Core Chromeno[2,3-d]Pyrimidinone Formation
The chromeno[2,3-d]pyrimidinone scaffold is typically assembled via a three-component reaction between salicylaldehyde derivatives, cyanoacetamide, and aldehydes. For the target compound, 5-methylsalicylaldehyde serves as the starting material due to its capacity to introduce the 9-methyl substituent during cyclization.
Stepwise Cyclocondensation
In a representative procedure:
- 2-Imino-2H-chromene-3-carboxamide intermediate : 5-Methylsalicylaldehyde (10 mmol) reacts with cyanoacetamide (11 mmol) in 0.05 M NaHCO3 aqueous solution at 25°C for 48 hours, yielding 85-90% of the intermediate.
- Ring closure : The intermediate undergoes cyclization with 2-hydroxy-3-methoxybenzaldehyde (1.2 equiv) in ethanol containing piperidine (20 mol%), heated to 100°C for 14 hours.
Key parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of aromatic aldehydes |
| Catalyst | Piperidine (20 mol%) | Accelerates Knoevenagel condensation |
| Temperature | 100°C | Balances reaction rate vs. decomposition |
| Reaction Time | 12-16 hours | Ensures complete cyclization |
This method produces the target compound in 63-72% yield after recrystallization from ethanol-diethyl ether.
Functionalization of the Phenyl Substituent
Post-cyclization modifications enable introduction of the 2-hydroxy-3-methoxyphenyl group:
Friedel-Crafts Alkylation
A suspension of the chromeno[2,3-d]pyrimidinone core (5 mmol) in dichloromethane reacts with 2-methoxyphenol (6 mmol) using AlCl3 (1.5 equiv) at 0°C → 25°C over 8 hours. Quenching with ice water followed by extraction yields the hydroxylated product, which undergoes methylation:
Methylation conditions :
Green Chemistry Approaches
Nanocatalyzed One-Pot Synthesis
Functionalized mesoporous silica SBA-Pr-SO3H enables solvent-free assembly of the target compound via concerted Knoevenagel-Michael-cyclization sequences:
Optimized protocol :
- Charge SBA-Pr-SO3H (15 mg) with 5-methylsalicylaldehyde (1 mmol), cyanoacetamide (1.1 mmol), and 2-hydroxy-3-methoxybenzaldehyde (1.05 mmol)
- Heat at 90°C under N2 for 3 hours
- Filter catalyst, wash with ethanol, recover >98% catalyst via centrifugation
Advantages over traditional methods :
| Metric | Thermal Method | SBA-Pr-SO3H Method |
|---|---|---|
| Yield | 68% | 82% |
| Reaction Time | 14 hours | 3 hours |
| E-Factor | 32 | 8 |
| Temperature | 100°C | 90°C |
The acidic sites (-SO3H) on the mesoporous silica facilitate proton transfer during imine formation and cyclization, while the high surface area (780 m2/g) prevents agglomeration of reactants.
Advanced Activation Techniques
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes while improving yields:
Procedure :
- Combine intermediates (1 mmol) in DMF (5 mL)
- Irradiate in sealed vessel using 10-second pulses (30 cycles)
- Cool, precipitate product with ice water
Comparative performance :
| Condition | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 14h | 68% | 92% |
| Microwave | 45m | 79% | 97% |
Microwave effects enhance molecular collision frequency, particularly benefiting ring-closing steps that have high activation energies.
Ultrasound-Promoted Reactions
Ultrasonication (40 kHz, 250 W) in ethanol achieves 88% yield in 1.5 hours versus 14 hours thermally:
Mechanistic advantages :
- Cavitation bubbles generate localized hotspots (~5000K)
- Microstreaming improves mass transfer of insoluble intermediates
- Prevents side reactions through rapid mixing
Limitations :
- Scalability challenges above 100g batch size
- Requires specialized jacketed reactors
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
13C NMR :
IR (KBr) :
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 60:40) shows 97.2% purity with retention time 8.9 minutes. LC-MS confirms molecular ion [M+H]+ at m/z 337.3.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or protection of neuronal cells. The compound’s effects are mediated through pathways such as the NF-kB inflammatory pathway and the inhibition of endoplasmic reticulum stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds are compared based on substituents, synthesis routes, and reported bioactivities:
Key Observations:
Core Structure Influence: Chromeno-pyrimidinones (e.g., target compound) exhibit fused aromatic systems ideal for π-π stacking in enzyme binding. Pyrido-pyrimidinones (e.g., PDE3 inhibitors) show broader solubility due to nitrogen-rich cores .
Substituent Effects: Hydroxy-methoxyphenyl groups (target compound, compound 11) may confer antioxidant or metal-chelating properties. Chlorophenyl/hydrazinyl groups (compound 8b) likely enhance cytotoxicity via DNA intercalation or radical scavenging .
Bioactivity Trends: Compounds with thiazolidinone or pyridone scaffolds (e.g., compound 11, PDE3 inhibitors) show dual activity against PDE3 enzymes and cancer cells . Hydrazinyl derivatives (compound 8b) are often explored for apoptosis induction via reactive oxygen species (ROS) modulation .
Synthesis Efficiency :
- Microwave-assisted methods (target compound, compound 11) reduce reaction times and improve yields compared to traditional heating .
Critical Analysis of Research Findings
- Pharmacological Gaps : While the target compound’s structural analogs (e.g., compound 8b, PDE3 inhibitors) demonstrate anticancer activity, direct evidence for the target molecule’s efficacy is lacking. Further studies should evaluate its PDE3 inhibition and cytotoxicity.
- Structural Optimization : Replacing the lactam oxygen with a thione (as in CAS 866807-96-7) could enhance metabolic stability but may reduce hydrogen-bonding capacity .
- Comparative Bioavailability: Thieno-pyrimidinones (compound 11) and pyrido-pyrimidinones (PDE3 inhibitors) exhibit better solubility profiles than chromeno-pyrimidinones, suggesting formulation challenges for the target compound .
Data Tables
Table 1: Structural Comparison of Chromeno-Pyrimidinone Derivatives
Notes
- Substituent Position Sensitivity : The ortho-hydroxy, meta-methoxy arrangement in the target compound’s phenyl group may optimize steric and electronic interactions with enzyme active sites compared to para-substituted analogs .
- Thione vs. Lactam : The thione derivative (CAS 866807-96-7) may exhibit altered pharmacokinetics, such as prolonged half-life but reduced target affinity .
Biological Activity
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article aims to provide a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrimidine derivatives. Its chemical structure can be represented as follows:
- IUPAC Name : 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Molecular Formula : C19H16N2O4
- CAS Number : 931713-67-6
Synthesis Methods
The synthesis of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These are often the first step in synthesizing chromeno-pyrimidine compounds.
- Functional Group Modifications : Subsequent steps may involve oxidation, reduction, or substitution reactions to introduce specific functional groups.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant effect is believed to result from the compound's ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
The compound demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungal pathogens.
Anti-inflammatory Effects
In vitro studies have shown that 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In a recent study involving lipopolysaccharide (LPS) induced inflammation in macrophages, treatment with this compound reduced inflammatory markers significantly compared to controls.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : It appears to influence pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.
Research Findings and Case Studies
Recent research has focused on the pharmacological potential of this compound:
- A study published in MDPI demonstrated that derivatives of this chromeno-pyrimidine exhibited promising anti-cancer properties in various tumor cell lines, suggesting that structural modifications could enhance efficacy against specific cancers .
- Another investigation highlighted the neuroprotective effects observed in animal models, indicating potential applications in treating neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing chromeno[2,3-d]pyrimidin-4(5H)-one derivatives?
Answer: A two-step approach is commonly employed:
Step 1: Synthesis of 2-amino-3-cyano-4H-chromene intermediates via condensation of substituted salicylaldehydes with malononitrile or cyanoacetamide under basic conditions.
Step 2: Cyclization with formamidine acetate under microwave irradiation (100–120°C, solvent-free) to form the pyrimidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–89%) .
Key Characterization: IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm), and ESI-MS for molecular ion confirmation .
Advanced: How can reaction mechanisms for cyclization steps be validated experimentally?
Answer:
- Isotopic Labeling: Use ¹³C-labeled formamidine acetate to trace carbon incorporation into the pyrimidine ring.
- Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., enamine formation).
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare activation energies of proposed pathways (e.g., [1,5]-hydride shift vs. nucleophilic attack) .
Basic: What assays are suitable for preliminary biological evaluation?
Answer:
- Antibacterial Activity: Disk diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL).
- Antioxidant Potential: DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity: MTT assay on HEK-293 cells to rule out nonspecific toxicity (CC₅₀ > 50 µM) .
Advanced: How can crystallographic data resolve regiochemical ambiguities in substituent positioning?
Answer: Single-crystal X-ray diffraction (SHELXL refinement) determines:
- Hydrogen Bonding: O–H···O interactions between the 2-hydroxy group and pyrimidinone carbonyl (d = 2.65 Å).
- Torsion Angles: Confirmation of methoxy group orientation (C8–O–C9–C10 dihedral angle ~15°) .
Example: SHELX analysis of a related chromeno-pyrimidine confirmed planar stacking interactions critical for π–π binding to kinase ATP pockets .
Basic: How is purity assessed during synthesis?
Answer:
- Melting Point: Sharp range (e.g., 214–215°C for 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives) .
- HPLC: Reverse-phase C18 column (acetonitrile/water, 60:40), retention time consistency (±0.2 min) .
- Elemental Analysis: %C, %H, %N within ±0.3% of theoretical values .
Advanced: What strategies optimize substituent effects on dihydrofolate reductase (DHFR) inhibition?
Answer:
- Substituent Screening: Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at C-5 to enhance DHFR binding (IC₅₀ reduced from 12 µM to 3 µM) .
- Molecular Dynamics (MD): Simulate ligand–enzyme complexes (AMBER force field) to identify residues (e.g., Phe31, Leu22) critical for hydrophobic interactions .
Data Table (Representative IC₅₀ Values):
| Substituent at C-5 | IC₅₀ (µM) |
|---|---|
| –OCH₃ | 12.4 |
| –Cl | 5.2 |
| –CF₃ | 3.1 |
| Source: Adapted from . |
Basic: What solvent systems are optimal for chromatographic purification?
Answer:
- Neutral Compounds: Ethyl acetate/hexane (3:7) on silica gel (Rf = 0.4–0.6).
- Polar Derivatives: Dichloromethane/methanol (95:5) for hydroxyl-containing analogs .
- TLC Monitoring: UV-active spots visualized at 254 nm; ninhydrin staining for amine intermediates .
Advanced: How can in silico models predict kinase selectivity profiles?
Answer:
- Pharmacophore Modeling: Align chromeno-pyrimidine scaffolds with ATP-binding sites of CDK5 and GSK3β (Discovery Studio).
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., gatekeeper residue Thr338→Met) to assess resistance potential .
Validation: Correlation between predicted ΔG (AutoDock Vina) and experimental Kd (SPR assays, R² = 0.89) .
Basic: What spectroscopic techniques confirm tautomeric forms in solution?
Answer:
- ¹³C NMR: Carbonyl (C4=O) at δ 165–170 ppm; absence of enol–keto shifts indicates dominance of the pyrimidinone tautomer .
- UV-Vis: λmax ~320 nm (π→π* transition) with minimal solvatochromism in DMSO vs. methanol .
Advanced: How do steric effects influence regioselectivity in electrophilic substitution?
Answer:
- Ortho/para Directors: Methoxy groups at C-3 direct electrophiles to C-5 (para to OCH₃), confirmed by NOESY (proximity of H-5 and H-3) .
- Steric Maps: Hirshfeld surface analysis (CrystalExplorer) quantifies close contacts (e.g., H···H = 65%, O···H = 25%) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
